N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S3/c1-21(2)27(23,24)10-7-8-12-14(9-10)26-17(19-12)20-15(22)16-18-11-5-3-4-6-13(11)25-16/h3-9H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKQOYDZUTJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves a multi-step process:
Formation of the benzothiazole ring: : This is generally achieved via cyclization reactions involving ortho-amino thiophenols and carboxylic acids or their derivatives under acidic conditions.
Dimethylsulfamoyl group introduction: : The dimethylsulfamoyl moiety is typically introduced via nucleophilic substitution reactions.
Amidation reaction: : Finally, amidation to form the carboxamide linkage involves coupling agents such as carbodiimides under mild to moderate conditions.
Industrial Production Methods
Industrial production of this compound might involve more streamlined methods to enhance yield and reduce costs. Methods such as continuous flow synthesis, microwave-assisted organic synthesis (MAOS), and optimization of reaction conditions play a key role.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various reactions, including:
Oxidation: : Reacts with strong oxidizing agents, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions can modify the sulfamoyl or benzothiazole groups.
Substitution: : Electrophilic or nucleophilic substitutions alter different parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids, etc.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: : Halogens, alkyl halides, etc., under catalyzed or non-catalyzed conditions.
Major Products
The products of these reactions depend on the conditions but often include modified benzothiazole derivatives with altered electronic and steric properties.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide finds application in:
Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: : Explored for its potential in modulating biological pathways.
Medicine: : Investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Utilized in the development of materials with specific properties, like fluorescence or catalytic activity.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by binding to these targets and altering their activity. Detailed studies reveal pathways such as oxidative stress response and signal transduction are commonly involved.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogs differ in substituents on the benzothiazole core or the carboxamide moiety. Representative examples include:
Physicochemical Properties
- Crystallography: tert-Butyl derivatives () exhibit non-planar conformations due to steric hindrance from substituents. The dimethylsulfamoyl group in the target compound may similarly influence crystal packing and hydrogen bonding .
Key Research Findings and Trends
Substituent Effects :
- C6 Position : Electron-withdrawing groups (e.g., sulfamoyl, trifluoromethyl) enhance enzyme inhibition (e.g., CK-1δ) by stabilizing ligand-receptor interactions .
- Carboxamide Side Chains : Bulky groups (e.g., diphenylacetamide) may improve antimicrobial activity but reduce solubility, whereas smaller groups (e.g., cyclopropane) balance bioavailability .
Therapeutic Potential: Analogs with sulfamoyl groups (e.g., dimethyl or diethyl) show promise in neuroprotection (CK-1δ inhibition) and infectious disease (anti-TB) . Piperazine and morpholine derivatives (e.g., ) highlight versatility in targeting diverse pathways (e.g., cancer, metabolic regulation) .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by its complex structure, featuring a benzothiazole moiety linked to a dimethylsulfamoyl group. Its molecular formula is , indicating the presence of two nitrogen atoms, three oxygen atoms, and two sulfur atoms. The unique combination of these functional groups contributes to its biological activity.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Benzothiazole Moiety | Provides aromatic stability and potential for electrophilic reactions |
| Dimethylsulfamoyl Group | Enhances nucleophilic substitution capabilities |
| Amide Bond | Susceptible to hydrolysis under acidic or basic conditions |
Preliminary studies suggest that this compound exhibits significant biological activity as an apoptosis promoter . This compound appears to influence cancer cell death pathways by inhibiting specific proteins involved in cell survival. The interaction studies indicate its binding affinity to proteins that regulate apoptosis and cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. A study demonstrated that treatment with this compound resulted in increased markers of apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
- Protein Interaction Studies : Interaction studies have focused on how this compound binds to proteins involved in apoptotic signaling pathways. These studies are crucial for understanding the mechanism by which the compound exerts its anticancer effects. For instance, it has been shown to inhibit proteins that promote cell survival, thereby enhancing the susceptibility of cancer cells to programmed cell death.
- Comparative Studies : In comparative analyses with other benzothiazole derivatives, this compound exhibited superior anticancer properties, highlighting its unique efficacy profile among similar compounds .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Apoptosis Induction | Significant increase in apoptotic markers in cancer cells |
| Protein Inhibition | Inhibits cell survival proteins |
| Comparative Efficacy | Outperforms similar benzothiazole derivatives |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves coupling a substituted benzothiazole amine with a benzothiazole carboxylic acid derivative. Key steps include:
- Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate amide bond formation .
- Purification via column chromatography or recrystallization to isolate the product from byproducts.
- Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are critical for characterizing its molecular structure?
- X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positioning (e.g., dimethylsulfamoyl group at position 6). Software like SHELXL is widely used for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and verify substituent integration (e.g., methyl groups in dimethylsulfamoyl) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. How can researchers assess its biological activity in preliminary studies?
- In vitro assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using cell viability assays (e.g., MTT) or enzymatic inhibition tests (e.g., DprE1 enzyme inhibition for antitubercular activity) .
- Dose-response curves : Determine IC₅₀ values to quantify potency.
- Control experiments : Compare with known inhibitors (e.g., rifampicin for DprE1) to validate specificity .
Advanced Research Questions
Q. What strategies address poor solubility in aqueous media during pharmacological testing?
- Co-solvent systems : Use DMSO-water mixtures or surfactants (e.g., Tween-80) to enhance dissolution .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent modification : Replace the dimethylsulfamoyl group with sulfonamide or carbamate moieties to evaluate steric/electronic effects on target binding .
- Scaffold hopping : Integrate the benzothiazole core into hybrid structures (e.g., benzothiazole-oxadiazole hybrids) to exploit synergistic interactions .
- Molecular docking : Use software like AutoDock to predict binding affinities with targets (e.g., Mycobacterium tuberculosis DprE1) .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- X-ray crystallography : Resolve co-crystal structures of the compound bound to its target enzyme to identify critical binding interactions (e.g., hydrogen bonds with catalytic residues) .
- Mutagenesis studies : Validate key residues involved in binding by creating enzyme mutants and testing inhibition efficacy .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Standardize assay protocols : Ensure consistent cell lines, enzyme sources, and incubation conditions .
- Control for compound stability : Verify integrity via HPLC before assays to rule out degradation artifacts .
- Meta-analysis : Compare datasets from multiple studies to identify trends or confounding variables (e.g., solvent effects) .
Q. What advanced techniques validate its stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS/MS .
- Microsomal metabolism : Use liver microsomes to predict metabolic pathways and half-life .
Q. How can in silico modeling optimize its pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity risks based on lipophilicity (LogP) and polar surface area .
- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with activity data to prioritize analogs .
- Molecular dynamics simulations : Simulate drug-target interactions over time to assess binding stability .
Q. What interdisciplinary approaches enhance its application in drug discovery?
- Chemical biology : Use photoaffinity labeling to map target engagement in live cells .
- Materials science : Explore its utility in organic semiconductors by analyzing charge-transfer properties via cyclic voltammetry .
- Toxicogenomics : Profile gene expression changes in treated cells to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
